molecular formula C13H14ClN3O2 B213977 4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B213977
M. Wt: 279.72 g/mol
InChI Key: WNPNAYKNHRBPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CEP-26401 and is known for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of CEP-26401 is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, CEP-26401 can reduce inflammation and pain.
Biochemical and Physiological Effects:
CEP-26401 has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CEP-26401 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CEP-26401 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, CEP-26401 has been extensively studied, and its effects have been well-documented. However, one limitation of using CEP-26401 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of CEP-26401. One potential area of research is the development of new derivatives of CEP-26401 that exhibit improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential therapeutic applications. Furthermore, the safety and toxicity of CEP-26401 need to be further investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, CEP-26401 is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CEP-26401 have been discussed in this paper. Further research is needed to fully understand the potential of CEP-26401 as a therapeutic agent.

Synthesis Methods

The synthesis of CEP-26401 involves several steps, including the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-ethoxy-1-(3-methoxyphenyl)but-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. The final product is obtained after purification and isolation.

Scientific Research Applications

CEP-26401 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

4-chloro-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H14ClN3O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

WNPNAYKNHRBPDK-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.